4-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride
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Overview
Description
4-(trifluoromethyl)-2-azabicyclo[211]hexane-1-carboxylic acid hydrochloride is a compound that has garnered interest in various fields of scientific research due to its unique structural properties The compound features a bicyclic structure with a trifluoromethyl group, which imparts distinct chemical and physical characteristics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride typically involves a series of organic reactions. One common method includes the use of photochemistry to achieve [2 + 2] cycloaddition reactions. This approach allows for the efficient construction of the bicyclic framework . The reaction conditions often involve the use of specific solvents such as acetone and the presence of light-sensitive catalysts to drive the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may leverage scalable photochemical processes. The use of continuous flow reactors and advanced photochemical equipment can facilitate the large-scale synthesis of this compound. These methods ensure consistent product quality and yield, making the compound accessible for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different reduced forms.
Substitution: The trifluoromethyl group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, enhancing the compound’s versatility for further applications .
Scientific Research Applications
4-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 4-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to the observed effects in biological systems . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence neurotransmitter systems and receptor activity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentanes: These compounds share a similar bicyclic structure but differ in the arrangement of carbon atoms and the absence of a trifluoromethyl group.
Bicyclo[2.2.1]heptanes: Another class of bicyclic compounds with different ring sizes and substituents.
Uniqueness
4-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it particularly valuable in applications where these properties are advantageous, such as in drug design and material science .
Properties
CAS No. |
1955506-39-4 |
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Molecular Formula |
C7H9ClF3NO2 |
Molecular Weight |
231.6 |
Purity |
95 |
Origin of Product |
United States |
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